molecular formula C16H14O3 B1226010 Kurasoin A

Kurasoin A

Katalognummer B1226010
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: PJJNUMKZYDTVRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Kurasoin A is a natural product found in Paecilomyces with data available.

Wissenschaftliche Forschungsanwendungen

KRAS in Cancer Diagnosis and Prognosis

KRAS, a commonly mutated oncogene in various cancers, plays a crucial role in the activation of cellular processes like transformation and proliferation. Notably, in pancreatic cancer, mutations in KRAS are linked to the permanent activation of P21 RAS protein and subsequent signaling pathways. Technological advancements like quantitative polymerase chain reaction (qPCR) have made the assessment of KRAS mutations more reliable, aiding in the diagnosis and management of pancreatic adenocarcinoma. Combining endoscopic ultrasound-guided cytopathology with a KRAS mutation assay enhances the accuracy of diagnosing pancreatic cancer. Moreover, the presence of a KRAS mutation often correlates with a poorer prognosis in patients with both advanced and resected tumors. However, predicting responses to treatments, such as anti-epidermal growth factor receptor therapies or chemotherapy, using KRAS mutations has shown limited efficacy. Despite promising pre-clinical results, targeted KRAS treatments in pancreatic adenocarcinoma have not yet translated into significant clinical benefits, highlighting the need for continued research and new therapeutic strategies (Bournet et al., 2016).

KRAS in Non-Small-Cell Lung Cancer (NSCLC)

KRAS mutations are present in 15% to 25% of non-small-cell lung cancer (NSCLC) cases. Although direct inhibition of the KRAS protein has been challenging, recent clinical trials targeting downstream effectors have shown promise. Inhibitors like selumetinib and trametinib have demonstrated success in inhibiting MEK1/2, although with tolerability issues. The concept of synthetic lethal approaches, which target vulnerabilities in cancer cells caused by specific genetic mutations, holds potential for future therapeutic strategies. The advancements in understanding the biology of KRAS and its downstream effectors are paving the way for a multitude of preclinical studies and clinical trials aiming to find effective treatments for KRAS mutant lung cancer (Wood et al., 2016).

Targeting KRAS in Solid Tumors

KRAS is recognized as an "undruggable" target due to the absence of suitable pockets for small inhibitory molecules to bind. However, recent advancements have brought forward novel KRAS inhibitors. These inhibitors, particularly those targeting KRAS G12C, have shown significant therapeutic potential, especially in non-small cell lung cancer. The therapeutic landscape of KRAS is evolving, with numerous combination strategies being evaluated in clinical trials to overcome resistance mechanisms. The emergence of these inhibitors marks a shift in the therapeutic scenario for KRAS, with the potential for more effective treatments in the future (Indini et al., 2021).

KRAS as a Marker for Cancer Treatment

KRAS status has emerged as a critical biomarker for guiding cancer treatment, especially in colorectal cancers. It has been established that patients with KRAS mutant tumors are less likely to respond to anti-EGFR monoclonal antibodies. Understanding the role of KRAS in colon carcinogenesis and integrating this knowledge into treatment strategies is crucial. Current research suggests that most colon tumors contain at least a subpopulation of KRAS mutant cells, challenging the notion of KRAS wild-type tumors. This insight is vital for developing more effective treatment strategies tailored to the genetic composition of the tumor (Parsons & Myers, 2013).

Eigenschaften

Produktname

Kurasoin A

Molekularformel

C16H14O3

Molekulargewicht

254.28 g/mol

IUPAC-Name

1-(4-hydroxyphenyl)-4-phenylbutane-2,3-dione

InChI

InChI=1S/C16H14O3/c17-14-8-6-13(7-9-14)11-16(19)15(18)10-12-4-2-1-3-5-12/h1-9,17H,10-11H2

InChI-Schlüssel

PJJNUMKZYDTVRG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(=O)C(=O)CC2=CC=C(C=C2)O

Synonyme

kurasoin A

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kurasoin A
Reactant of Route 2
Reactant of Route 2
Kurasoin A
Reactant of Route 3
Reactant of Route 3
Kurasoin A
Reactant of Route 4
Reactant of Route 4
Kurasoin A
Reactant of Route 5
Reactant of Route 5
Kurasoin A
Reactant of Route 6
Kurasoin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.